
Actinonin
概要
説明
アクチノニンは、抗腫瘍活性を示す天然の抗菌剤です。 1960 年代に放線菌種から最初に単離され、抗生物質として特徴付けられました 。 アクチノニンは、細菌に必須の酵素であるペプチドデホルミラーゼを阻害することが知られています .
準備方法
アクチノニンは、放線菌種から単離された天然のヒドロキサム酸です 。 アクチノニンの合成経路には、ストレプトマイセス属の擬ペプチド化合物の単離が含まれます。 培養 。 工業生産方法では、通常、放線菌を用いた発酵プロセスを行い、その後、化合物を抽出して精製します .
化学反応の分析
Structural Analysis and Reactivity
Actinonin’s chemical structure is characterized by a complex arrangement of functional groups. Its SMILES notation is CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
, and its InChI string is 1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)
. This structure includes nitroxyl (O-N=O), carbonyl (C=O), and amide (N-C=O) groups, which contribute to its reactivity.
Enzyme Inhibition Mechanism
This compound primarily inhibits PDFs, enzymes responsible for removing N-formyl groups from nascent polypeptides. This inhibition disrupts bacterial protein maturation and mitochondrial protein processing.
Binding to Bacterial PDFs
In E. coli and V. anguillarum, this compound binds to PDF with high affinity, as evidenced by a dissociation constant (∼0.3 nM) for E. coli Ni-PDF . The inhibition is competitive, targeting the active site of PDF.
Organism | IC₅₀ (μM) | Target |
---|---|---|
V. anguillarum | 6.94 | VaPDF (peptide deformylase) |
Human mitochondria | N/A | HsPDF (mitochondrial PDF) |
Impact on Bacterial Metabolism
In V. anguillarum, this compound exposure induces upregulation of stress-response genes (ahpF) and downregulation of genes involved in translation initiation (pdf) and ATP production (atpH) . This suggests compensatory mechanisms to counteract the loss of functional PDF activity.
Mitochondrial Dysfunction in Human Cells
Inhibition of HsPDF by this compound disrupts mitochondrial protein processing, leading to:
-
Accumulation of Unprocessed Proteins : Unprocessed mitochondrial proteins fail to assemble into functional electron transport chain complexes.
-
ATP Depletion : Reduced proton gradient formation impairs ATP synthesis, causing mitochondrial membrane depolarization .
Immune Activation via Formylated Peptides
In E. coli, subinhibitory this compound concentrations increase the release of formylated peptides (e.g., fMet-Leu-Phe) into the extracellular environment. These peptides activate neutrophils via the formyl peptide receptor (FPR), triggering:
-
Neutrophil Chemotaxis : Enhanced migration toward this compound-treated bacterial supernatants.
-
NADPH-Oxidase Activation : Dose-dependent superoxide production, mediated by FPR .
This compound Concentration | Neutrophil Response |
---|---|
20 μg/mL | ~70 × 10⁶ cpm superoxide |
10 μg/mL | ~20 × 10⁶ cpm superoxide |
Antimicrobial Activity and Resistance
This compound exhibits bacteriostatic effects against Gram-positive and fastidious Gram-negative bacteria, with MICs ranging from 0.49 to 1000 μM depending on the species . Resistance mechanisms include:
-
Efflux Pump Activation : Overexpression of multidrug transporters (e.g., MdrL in L. monocytogenes) reduces intracellular this compound concentrations .
-
Mutational Adaptation : In V. anguillarum, resistant mutants show altered gene expression profiles, including upregulation of stress-response genes .
Structural-Activity Relationships
The nitroxyl group in this compound is critical for its inhibitory activity, as it likely interacts with the PDF active site. Structural modifications or degradation of this group would diminish its reactivity.
科学的研究の応用
Antimicrobial Applications
Actinonin as an Antibacterial Agent
This compound exhibits significant antibacterial properties, particularly against foodborne pathogens. Research has demonstrated its effectiveness against various bacteria, including:
- Escherichia coli O157:H7
- Listeria monocytogenes
- Salmonella Typhimurium
- Staphylococcus aureus
- Vibrio vulnificus
The minimal inhibitory concentrations (MICs) for these pathogens were found to be as low as for V. vulnificus and for S. Typhimurium, indicating potent antimicrobial activity .
Pathogen | MIC (μg/ml) |
---|---|
Salmonella Typhimurium | ≤0.768 |
Vibrio vulnificus | ≤0.192 |
Escherichia coli O157:H7 | >90 |
Listeria monocytogenes | >90 |
Staphylococcus aureus | >90 |
This compound's action is primarily through the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial growth. This inhibition disrupts protein synthesis and leads to bacterial cell death .
Cancer Treatment Applications
Antitumor Activity
This compound has shown promising results in cancer research, particularly in targeting mitochondrial peptide deformylase (HsPDF). This enzyme is essential for the growth of various cancer cells. Studies have indicated that this compound can induce apoptosis and inhibit cell proliferation in several human cancer cell lines, including:
- Prostate cancer
- Acute myeloid leukemia
- Lymphoma
In vitro studies demonstrated that this compound treatment led to a G1 cell cycle arrest and apoptosis rates between 20-35% in HL60 and NB4 cells . Furthermore, in vivo studies using AKR mouse models revealed dose-dependent antitumor effects, significantly improving survival rates .
Cancer Type | In Vitro Effect | In Vivo Effect |
---|---|---|
Prostate Cancer | Apoptosis induction | Tumor growth inhibition |
Acute Myeloid Leukemia | G1 arrest | Survival advantage |
Lymphoma | Antiproliferative | Dose-dependent effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against foodborne pathogens in food models. The results showed significant reductions in pathogen viability, confirming its potential use as a food preservative .
Case Study 2: Cancer Treatment
A study involving human prostate cancer cell lines treated with this compound demonstrated a marked decrease in cell viability and significant apoptosis rates after 48 hours of treatment. These findings support the compound's role as a potential therapeutic agent in oncology .
作用機序
アクチノニンは、細菌タンパク質合成に必須の酵素であるペプチドデホルミラーゼ (PDF) を阻害することによって効果を発揮します 。 PDF の阻害は、新たに合成されたタンパク質から N-ホルミル基の除去を阻止し、未成熟タンパク質の蓄積につながり、最終的に細菌の増殖を阻害します 。 アクチノニンは、ロイシンアミノペプチダーゼも阻害し、抗菌活性に寄与します .
6. 類似の化合物との比較
アクチノニンは、ペプチドデホルミラーゼの強力な阻害作用により、ヒドロキサム酸の中で独特です。 類似の化合物には以下が含まれます。
トリコスタチン A: ヒドロキサム酸基も含まれ、ヒストン脱アセチル化酵素を阻害する抗真菌性抗生物質.
Sch 382582 および Sch 382583: ストレプトマイセス属から単離された擬ペプチド化合物
ボリノスタット: 腫瘍学で使用されるヒストン脱アセチル化酵素阻害剤.
アクチノニンは、ペプチドデホルミラーゼとロイシンアミノペプチダーゼの両方を阻害するユニークな特性を持ち、抗菌および抗癌研究に多用途な化合物となっています .
類似化合物との比較
Actinonin is unique among hydroxamic acids due to its potent inhibition of peptide deformylase. Similar compounds include:
Trichostatin A: An antifungal antibiotic that also contains a hydroxamic acid group and inhibits histone deacetylase.
Sch 382582 and Sch 382583: Pseudopeptidic compounds isolated from Streptomyces sp.
Vorinostat: A histone deacetylase inhibitor used in oncology.
This compound’s uniqueness lies in its dual inhibition of peptide deformylase and leucine aminopeptidase, making it a versatile compound for antibacterial and anticancer research .
生物活性
Actinonin, a pseudotripeptide derived from Streptomyces roseopallidus, has garnered significant attention due to its biological activity as an inhibitor of peptide deformylases (PDFs) and its potential therapeutic applications in cancer and antibacterial treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound primarily functions as an inhibitor of peptide deformylases, which are essential enzymes in bacterial protein synthesis. By inhibiting these enzymes, this compound disrupts the normal growth and replication of bacteria. Additionally, it has been shown to target mitochondrial PDFs in human cells, leading to tumor-specific effects.
Key Mechanisms:
- Inhibition of PDF : this compound binds to the active site of PDFs, preventing them from processing nascent polypeptides. This inhibition is crucial for the antibacterial activity against Gram-positive bacteria.
- Anticancer Properties : In cancer cells, this compound induces mitochondrial membrane depolarization and ATP depletion, leading to apoptosis in various tumor types, including prostate and lung cancers .
Antibacterial Activity
This compound exhibits potent antibacterial properties against a range of pathogens. It has been shown to be effective against both methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Comparative Antibacterial Activity:
Anticancer Research Findings
Research has highlighted the potential of this compound in cancer therapy. Studies indicate that this compound can significantly reduce cell proliferation in breast, colon, and prostate cancer lines compared to non-cancerous cells. The expression levels of PDF were notably higher in cancer tissues, suggesting that targeting this enzyme could be a viable therapeutic strategy.
Case Studies:
- Breast Cancer : Inhibition of PDF resulted in a marked decrease in breast cancer cell proliferation through apoptosis induction .
- Colon Cancer : this compound treatment led to greater reductions in colon cancer cell viability compared to normal cells, indicating its selective toxicity towards malignant cells .
- Prostate Cancer : Similar effects were observed in prostate cancer models where this compound inhibited tumor growth effectively .
Pro-inflammatory Effects
Interestingly, this compound also exhibits pro-inflammatory properties by enhancing neutrophil activation. Bacteria treated with this compound released substances that activated neutrophils to produce superoxide anion, suggesting a dual role where it can both inhibit bacterial growth and modulate immune responses .
特性
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13434-13-4 | |
Record name | Actinonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTINONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of actinonin?
A1: this compound primarily targets peptide deformylase (PDF) [, , , , , , , , ], an essential bacterial metalloenzyme responsible for removing the N-formyl group from nascent polypeptides, a crucial step in bacterial protein maturation [, , , ].
Q2: How does this compound interact with PDF?
A2: this compound exerts its inhibitory effect by binding to the metal ion in the active site of PDF [, , , , , , , , ]. The hydroxamate group of this compound acts as a bidentate chelator, interacting with the metal ion and forming a stable complex, thus blocking the enzyme's activity [, , , , , ].
Q3: What are the downstream consequences of PDF inhibition by this compound?
A3: Inhibition of PDF by this compound disrupts bacterial protein synthesis, ultimately leading to growth arrest or cell death [, , , , , ]. This bacteriostatic effect makes this compound a promising lead compound for the development of new antibiotics [, , ].
Q4: Does this compound target any other enzymes besides PDF?
A4: While PDF is the primary target, research suggests that this compound can inhibit other metalloproteases, such as aminopeptidase N (APN/CD13) [, , , , , , ] and meprin A [, , , ]. This broader inhibitory profile contributes to this compound's diverse biological activities, including anti-cancer and anti-inflammatory effects [, , , , , , , , , ].
Q5: How does this compound affect the innate immune response?
A5: Subinhibitory concentrations of this compound can stimulate the innate immune response by increasing the release of neutrophil-activating peptides from bacteria []. These peptides activate neutrophils through formyl peptide receptors (FPR), leading to enhanced immune cell recruitment and antimicrobial activity [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C27H44N4O9, and its molecular weight is 572.66 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research excerpts do not delve into detailed spectroscopic characterization, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].
Q8: How does the structure of this compound contribute to its inhibitory activity?
A8: this compound's structure, particularly the hydroxamic acid moiety and the N-alkyl substituent, plays a crucial role in its inhibitory potency [, , ]. The hydroxamic acid group is essential for metal chelation and binding to the active site of target enzymes [, ]. The length and nature of the N-alkyl substituent influence the binding affinity, with longer chains generally enhancing activity up to a certain limit [].
Q9: Have any structural modifications of this compound been explored?
A9: Researchers have synthesized numerous this compound derivatives to improve its efficacy and pharmacokinetic properties [, , , , ]. Modifications have focused on the N-alkyl substituent, the peptide backbone, and the introduction of various functional groups [, , , , ]. For instance, incorporating substituted phenyl moieties has yielded derivatives with enhanced anti-proliferative activity against cancer cell lines [].
Q10: Are there any formulation strategies to improve this compound's stability or bioavailability?
A11: While the excerpts lack specific details on this compound's formulation, researchers often explore various strategies to enhance the stability and bioavailability of drug candidates. These include nanoencapsulation, as demonstrated by the development of human serum albumin nanoparticles encapsulating this compound, which showed promising therapeutic potential in a murine model of lung adenocarcinoma [].
Q11: Have computational methods been employed in this compound research?
A12: Yes, computational chemistry plays a significant role in understanding this compound's interactions with its targets and designing more potent derivatives [, , ]. Molecular docking studies help predict the binding modes of this compound and its analogs with enzymes like PDF [, , ]. These models provide insights into the key structural features responsible for inhibitory activity, guiding the development of novel inhibitors [, , ].
Q12: Have any QSAR models been developed for this compound and its derivatives?
A13: QSAR (Quantitative Structure-Activity Relationship) models have been developed for this compound derivatives to correlate their structural features with anticancer activity []. These models help predict the potency of new analogs and guide the design of more effective HsPDF inhibitors [].
Q13: Have any resistance mechanisms against this compound been identified?
A14: A significant resistance mechanism against this compound involves mutations in the fmt gene, which encodes formyltransferase [, , ]. These mutations can reduce the bacteria's dependence on the PDF-catalyzed deformylation pathway, conferring resistance to this compound [, , ].
Q14: Is there any cross-resistance between this compound and other antibiotics?
A15: Studies on Staphylococcus aureus mutants resistant to this compound showed no cross-resistance to other classes of antibiotics []. This finding suggests that this compound targets a distinct pathway and might be effective against multidrug-resistant strains [].
Q15: What are the potential applications of this compound?
A16: this compound holds promise as a lead compound for developing novel antibacterial agents, particularly against multidrug-resistant strains [, , ]. Additionally, its inhibitory activity against other metalloproteases makes it relevant for developing treatments for cancer, inflammation, and other diseases [, , , , , , , , , ].
Q16: What are the challenges and future directions in this compound research?
A17: Further research is crucial to address challenges such as improving this compound's pharmacokinetic properties, overcoming resistance mechanisms, and minimizing potential off-target effects [, , ]. Exploring novel delivery systems, developing more potent and selective analogs, and elucidating its interactions with drug transporters and metabolizing enzymes are key areas for future investigation [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。